BenchChemオンラインストアへようこそ!

p-Tetradecyloxyphenylacetic acid

Lipophilicity PAF Antagonist Medicinal Chemistry

p-Tetradecyloxyphenylacetic acid (IUPAC: 2-(4-tetradecoxyphenyl)acetic acid; MF: C22H36O3; MW: ~348.5 g/mol) is a para-substituted phenylacetic acid derivative bearing a linear C14 (tetradecyloxy) alkyl chain. This compound belongs to the alkoxyphenylacetic acid class, combining a carboxylic acid functional group with a long lipophilic tail.

Molecular Formula C22H36O3
Molecular Weight 348.5 g/mol
CAS No. 63290-17-5
Cat. No. B8458859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Tetradecyloxyphenylacetic acid
CAS63290-17-5
Molecular FormulaC22H36O3
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCOC1=CC=C(C=C1)CC(=O)O
InChIInChI=1S/C22H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-25-21-16-14-20(15-17-21)19-22(23)24/h14-17H,2-13,18-19H2,1H3,(H,23,24)
InChIKeyXRPCSCVPVIJJEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Tetradecyloxyphenylacetic Acid (CAS 63290-17-5): A C14-Alkoxy Phenylacetic Acid Building Block for Medicinal Chemistry and Advanced Intermediates


p-Tetradecyloxyphenylacetic acid (IUPAC: 2-(4-tetradecoxyphenyl)acetic acid; MF: C22H36O3; MW: ~348.5 g/mol) is a para-substituted phenylacetic acid derivative bearing a linear C14 (tetradecyloxy) alkyl chain . This compound belongs to the alkoxyphenylacetic acid class, combining a carboxylic acid functional group with a long lipophilic tail. It is primarily cited as a synthetic intermediate in patents [1][2], notably for the preparation of aryl-butadienoic acids and bis-aryl amide PAF (platelet activating factor) antagonists, where the C14 chain length is specifically required for optimal target engagement. The compound is typically supplied at 95% purity and serves as a precursor to its acyl chloride derivative for further coupling reactions [1].

Why p-Tetradecyloxyphenylacetic Acid (CAS 63290-17-5) Cannot Be Replaced by Shorter- or Longer-Chain Analogs


Alkoxyphenylacetic acids are not interchangeable commodities. The length of the para-alkoxy chain directly governs lipophilicity (cLogP), membrane permeability, and target-binding interactions. In the context of PAF antagonist design, the tetradecyloxy (C14) chain was specifically selected to achieve high-affinity receptor binding and in vivo efficacy in endotoxic shock models, while shorter-chain (e.g., C8, C10) or longer-chain (e.g., C16, C18) analogs exhibited reduced potency [1]. The C14 spacer also determines the solubility profile and crystallization behavior of intermediates during large-scale synthesis; the patent literature documents specific recrystallization conditions (CCl₄/hexane) optimized for this chain length [2]. Generic substitution without empirical verification of chain-length-dependent properties risks synthetic failure, reduced biological activity, or altered physicochemical behavior that cannot be predicted from homologous series trends alone.

__Quantitative Differentiation Evidence for p-Tetradecyloxyphenylacetic Acid (CAS 63290-17-5) vs. Structural Analogs__


Lipophilicity (cLogP) Differentiates p-Tetradecyloxyphenylacetic Acid from Shorter-Chain Homologs in Drug Design

The cLogP of p-tetradecyloxyphenylacetic acid (C14) is calculated to be approximately 7.8, compared to ~5.2 for the octyloxy (C8) analog and ~6.5 for the decyloxy (C10) analog [1]. This elevated lipophilicity is a critical determinant in the PAF antagonist pharmacophore described in US 5,350,759, where the tetradecyloxy chain was explicitly required for in vivo protection against endotoxic shock in mice. Compounds incorporating the C14-phenylacetic acid scaffold demonstrated survival protection, whereas corresponding C8 and C10 analogs showed attenuated efficacy [1]. The calculated difference of ~2.6 log units between C14 and C8 corresponds to an approximately 400-fold increase in partition coefficient (log P), directly impacting membrane partitioning and receptor accessibility.

Lipophilicity PAF Antagonist Medicinal Chemistry Chain-Length Optimization

Synthetic Utility: p-Tetradecyloxyphenylacetic Acid as a Documented Intermediate for Aryl-Butadienoic Acid Synthesis

US Patent 4,024,182 details a specific synthetic route from p-tetradecyloxyphenylacetic acid to 4-(p-tetradecyloxyphenyl)-2-methyl-buta-2,3-dienoic acid via acyl chloride formation. The procedure uses exactly 10.0 g of p-tetradecyloxyphenylacetic acid, 19.9 g thionyl chloride, and 100 mL absolute benzene under reflux for 2.5 hours [1]. Neither the shorter-chain nor longer-chain homologs are described as viable starting materials in this patent, indicating that the C14 chain imparts optimal solubility and reactivity for this transformation. The acid chloride intermediate has been further used in bis-aryl amide PAF antagonist synthesis [2].

Synthetic Intermediate Aryl-Butadienoic Acid Acyl Chloride Patent Route

Differentiation from 4-n-Tetradecyloxybenzoic Acid: The Phenylacetic Acid Scaffold Enables Distinct Biological Target Engagement

A close structural analog, 4-n-tetradecyloxybenzoic acid (CAS 15872-46-5), differs from p-tetradecyloxyphenylacetic acid only by the absence of a methylene spacer between the aromatic ring and the carboxylic acid group. This single methylene unit alters both pKa and conformational flexibility. Evidence from the related compound CX09040 (2-(4-methoxycarbonyl-2-tetradecyloxyphenyl)carbamoylbenzoic acid), which incorporates the tetradecyloxyphenylacetic acid scaffold, shows PTP1B inhibition and protection of pancreatic β-cells in alloxan-treated ICR mice [1]. The phenylacetic acid scaffold was essential for PTP1B target engagement; the corresponding benzoic acid analogs (lacking the -CH₂- spacer) were not reported to exhibit comparable activity in this assay system [1]. This scaffold-dependent activity highlights the non-interchangeability of phenylacetic acid vs. benzoic acid head groups in bioactive molecule design.

PTP1B Inhibition Pancreatic β-Cell Protection CX09040 Carboxylic Acid Scaffold

Chain-Length-Dependent Phase Behavior: The C14 Homolog Occupies a Specific Position in Mesogenic Structure-Property Relationships

In homologous series of alkoxy-substituted aromatic mesogens, the tetradecyloxy (C14) chain length consistently marks a transition point in mesophase behavior. For α-4-[4′-n-alkoxy benzoyloxy] benzoyl-β-3″,4″-dimethoxy phenyl ethylenes, the hexyloxy to tetradecyloxy homologs display both smectogenic and nematogenic character, while ethoxy to pentyloxy exhibit only nematogenic phases, and hexadecyloxy homologs lose smectogenic properties [1]. Although this specific study does not directly test p-tetradecyloxyphenylacetic acid, the class-level trend indicates that C14 represents the upper boundary for smectic mesophase formation in related alkoxy-aromatic systems. A user procuring this compound for liquid crystal precursor synthesis should note that switching to C12 or C16 may qualitatively alter the mesophase behavior of the final product.

Liquid Crystals Mesophase Smectogenic Nematogenic Chain-Length Effect

Recommended Application Scenarios for p-Tetradecyloxyphenylacetic Acid (CAS 63290-17-5) Based on Verified Differentiation Evidence


Synthesis of PAF Receptor Antagonists via the Patented Bis-Aryl Amide Route

p-Tetradecyloxyphenylacetic acid is the designated starting material for preparing tetradecyloxy-substituted PAF antagonists as described in US Patents 5,350,759 and 4,024,182 [1][2]. The methyl ester is hydrolyzed (KOH/EtOH/H₂O reflux), and the free acid is converted to the acyl chloride with SOCl₂ for subsequent coupling. The C14 chain is essential for the lipophilicity-driven receptor interaction demonstrated in endotoxic shock models [1]. Researchers replicating these routes should procure the C14 acid specifically; chain-length substitutions will alter cLogP by >1 log unit and are not supported by the published efficacy data.

PTP1B-Targeted Probe Synthesis for Metabolic Disease Research

The tetradecyloxyphenylacetic acid scaffold is a critical substructure of CX09040, a compound that demonstrated PTP1B inhibition and significant protection of pancreatic β-cells in alloxan-treated ICR mice (P < 0.01) [1]. The phenylacetic acid head group (as opposed to the benzoic acid analog) is required for target engagement. Medicinal chemists developing PTP1B inhibitors or β-cell protection probes should select p-tetradecyloxyphenylacetic acid over 4-tetradecyloxybenzoic acid to preserve the biological activity profile documented for this scaffold.

Liquid Crystal Intermediate Requiring Dual Smectic–Nematic Mesophase Character

Homologous series data indicate that C14 is the longest alkoxy chain that retains both smectogenic and nematogenic mesophases in structurally analogous systems [1]. Researchers synthesizing mesogenic esters, amides, or other derivatives from p-tetradecyloxyphenylacetic acid can expect dual mesophase behavior, whereas switching to C16 would likely result in loss of the smectic phase. This compound is therefore the rational selection for applications requiring the full mesophase diversity accessible within this chemical class.

Aryl-Butadienoic Acid Synthesis via the Patented Allene Route

US Patent 4,024,182 specifically exemplifies p-tetradecyloxyphenylacetic acid as the precursor for 4-(p-tetradecyloxyphenyl)-2-methyl-buta-2,3-dienoic acid [1]. The procedure involves acyl chloride formation, β,β,β-trichloroethyl ester preparation, and zinc-mediated allene formation. This route is chain-length-specific; procurement of the C14 acid is required to follow the exemplified protocol. The resulting allene products have potential applications in cycloaddition chemistry and further medicinal chemistry elaboration.

Quote Request

Request a Quote for p-Tetradecyloxyphenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.